Comparative Computed Lipophilicity (XLogP3) Across Ortho, Meta, and Para Isomers
The ortho isomer (target compound) displays a computed XLogP3 of 2.9, compared to values of 3.1 for the meta isomer and 3.0 for the para isomer, as calculated by the PubChem deposition system (XLogP3 algorithm) [1]. This demonstrates that the ortho substitution confers a measurably lower predicted lipophilicity (~0.2 log units vs. meta), attributable to reduced solvent-accessible surface area and increased steric shielding of the amine NH [2]. Although the absolute difference is modest, in fragment-based drug design, ΔlogP values of 0.2–0.3 can meaningfully shift ligand efficiency indices (LE, LLE) and influence off-target promiscuity risk [3].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 (ortho isomer, CAS 2060046-21-9) |
| Comparator Or Baseline | Meta isomer: XLogP3 = 3.1; Para isomer: XLogP3 = 3.0 |
| Quantified Difference | ΔXLogP3 = −0.2 (ortho vs. meta); −0.1 (ortho vs. para) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2021.05.07 |
Why This Matters
For procurement in fragment-based screening libraries, the ortho isomer’s lower predicted lipophilicity offers a measurable advantage in ligand efficiency optimization relative to the meta isomer, directly influencing candidate selection when logP cut-offs are applied [3].
- [1] PubChem XLogP3 values for CID 125449721 (ortho, 2.9), CID 125449524 (meta, 3.1), CID 125449440 (para, 3.0). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-28). View Source
- [2] T. Cheng et al., "Computation of octanol–water partition coefficients by guiding an additive model with knowledge," J. Chem. Inf. Model., vol. 47, no. 6, pp. 2140–2148, 2007. DOI: 10.1021/ci700257y. View Source
- [3] A. L. Hopkins, G. M. Keserü, P. D. Leeson, D. C. Rees, and C. H. Reynolds, "The role of ligand efficiency metrics in drug discovery," Nat. Rev. Drug Discov., vol. 13, pp. 105–121, 2014. DOI: 10.1038/nrd4163. View Source
